molecular formula C26H22ClFN2O2 B2689013 9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 338414-97-4

9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B2689013
CAS RN: 338414-97-4
M. Wt: 448.92
InChI Key: IQUCGUDURTXEDY-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C26H22ClFN2O2 and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality 9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have been focused on the synthesis and reactions of compounds structurally related to 9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, exploring their potential applications and chemical behaviors. For instance, the synthesis of novel benzothiazepines and their antimicrobial activity have been a subject of interest. These studies aim to extend the knowledge on benzodiazepines and their derivatives, exploring new synthetic pathways and understanding their chemical properties (Abe et al., 1990).

Pharmacological Applications

  • The pharmacological exploration of benzodiazepine derivatives, including those structurally related to the specified compound, indicates their potential in treating various disorders. For example, the antimicrobial activities of benzothiazepines against different pathogens have been studied, revealing that certain derivatives show promising activities against bacteria and fungi (Pant et al., 2021). Additionally, the synthesis and biological evaluation of new benzodiazepines for anticonvulsant and sedative-hypnotic activities demonstrate the therapeutic potential of these compounds in neuroscience and pharmacology (Faizi et al., 2017).

Antitumor Activities

  • The investigation into fluorinated benzothiazoles and their cytotoxic activities in vitro provides insights into the development of anticancer drugs. These studies explore the mechanisms through which fluorinated benzothiazoles exhibit potent cytotoxicity against specific cancer cell lines, highlighting the potential of benzodiazepine derivatives in oncology (Hutchinson et al., 2001).

Novel Psychoactive Substances

  • The rise of novel psychoactive substances, including designer benzodiazepines, has prompted research into their clinical and adverse effects. Studies detail the effects of these substances, their pharmacological profiles, and their potential risks and benefits. This area of research is crucial for understanding the impact of new psychoactive benzodiazepine derivatives on public health (Edinoff et al., 2022).

properties

IUPAC Name

9-(2-chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN2O2/c1-32-17-11-9-15(10-12-17)26-25-22(29-20-7-2-3-8-21(20)30-26)13-16(14-23(25)31)24-18(27)5-4-6-19(24)28/h2-12,16,26,29-30H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCGUDURTXEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=C(C=CC=C4Cl)F)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

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